molecular formula C7H14N4O4 B14487161 Glycylglycyl-N-(hydroxymethyl)glycinamide CAS No. 65621-94-5

Glycylglycyl-N-(hydroxymethyl)glycinamide

Cat. No.: B14487161
CAS No.: 65621-94-5
M. Wt: 218.21 g/mol
InChI Key: AIZAONPGGARFNM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-N-(hydroxymethyl)glycinamide typically involves the reaction of glycylglycine with formaldehyde and glycinamide under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product . The reaction can be represented as follows:

[ \text{Glycylglycine} + \text{Formaldehyde} + \text{Glycinamide} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and involves steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-N-(hydroxymethyl)glycinamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the compound.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation yields carboxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Glycylglycyl-N-(hydroxymethyl)glycinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Glycylglycyl-N-(hydroxymethyl)glycinamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with target molecules, facilitating binding and activity. The compound may also act as a substrate for enzymes involved in peptide synthesis and modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycylglycyl-N-(hydroxymethyl)glycinamide is unique due to the presence of both glycylglycine and a hydroxymethyl group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for research and industrial applications .

Properties

CAS No.

65621-94-5

Molecular Formula

C7H14N4O4

Molecular Weight

218.21 g/mol

IUPAC Name

2-amino-N-[2-[[2-(hydroxymethylamino)-2-oxoethyl]amino]-2-oxoethyl]acetamide

InChI

InChI=1S/C7H14N4O4/c8-1-5(13)9-2-6(14)10-3-7(15)11-4-12/h12H,1-4,8H2,(H,9,13)(H,10,14)(H,11,15)

InChI Key

AIZAONPGGARFNM-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NCC(=O)NCC(=O)NCO)N

Origin of Product

United States

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